5-(Bromoacetyl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated thiophene derivatives can be complex, involving multiple steps and reactions. For instance, the one-pot desulfurative-fluorination-bromination reaction reported in the first paper leads to the synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, indicating that bromination is a viable step in thiophene chemistry . The second paper describes a three-step synthesis procedure for a thiophene derivative, starting with cyclization and followed by chlorination and nucleophilic substitution . These methods suggest that the synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile could potentially involve similar bromination and functionalization steps.
Molecular Structure Analysis
The molecular structure of brominated thiophene derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. The crystal structure analysis performed in the second paper reveals that the brominated thiophene derivative assumes a planar conformation except for the fluorine atoms . This information can be extrapolated to suggest that 5-(Bromoacetyl)thiophene-2-carbonitrile may also exhibit a planar structure, which is common in aromatic systems.
Chemical Reactions Analysis
Brominated thiophene derivatives can participate in various chemical reactions. The Suzuki coupling reaction mentioned in the third paper is a notable example, where a brominated thiophene is coupled with an iodonitrobenzene . This indicates that brominated thiophenes can act as electrophiles in cross-coupling reactions, which could be relevant for further functionalization of 5-(Bromoacetyl)thiophene-2-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene derivatives can be deduced from spectroscopic and computational studies. The third paper provides insights into the vibrational spectra and DFT simulations of a brominated thiophene, which are in good agreement with experimental data . The HOMO and LUMO energies and ionization potentials calculated for the compound suggest that brominated thiophenes have distinct electronic properties that could influence their reactivity and stability. These properties are likely to be relevant for 5-(Bromoacetyl)thiophene-2-carbonitrile as well.
Scientific Research Applications
Photophysical Properties
- Solvatochromic Behavior : Research on derivatives of thiophene carbonitrile, such as MTTC and DMTTC, has explored their photophysical properties in different solvents. These studies help understand the impact of solvent polarity on the photophysical behavior of these compounds (Dappour et al., 2019).
Organic Synthesis
- Synthesis of Pyrazole and Thiophene Derivatives : Compounds like 3-Bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile have been used as intermediates in synthesizing new pyrazole, 1,3,4-thiadiazole, and thiophene derivatives. These syntheses are significant for developing novel compounds with potential applications in various fields (Dawood et al., 2010).
- Synthesis of Electrochromic Polymers : Research involving 2,5-di(thiophen-2-yl)furan-3-carbonitriles, a type of thiophene–furan–thiophene monomer, has been conducted to investigate the electrochromic properties of homopolymers and co-polymers. This has applications in electronic display technologies (Abaci et al., 2016).
Antitumor Activity
- Gewald Synthesis and Antitumor Profile : Novel 2-aminothiophene derivatives have been synthesized using the Gewald methodology. These compounds showed potential as antitumor agents against specific human tumor cell lines, indicating their relevance in medical research and drug development (Khalifa & Algothami, 2020).
Antimicrobial Activity
- Novel Schiff Bases Synthesis : The synthesis of new Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their antimicrobial activity highlights the potential use of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Regioselective Catalysis
- Hindered Aryl Bromides in Catalysis : Research on the use of aryl bromides for regioselective palladium-catalyzed arylation of thiophene derivatives has implications in organic synthesis, particularly in modifying selectivity for carbon positions on the thiophene ring (Jin et al., 2014).
properties
IUPAC Name |
5-(2-bromoacetyl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKVPYYHLIYJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)CBr)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459104 |
Source
|
Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)thiophene-2-carbonitrile | |
CAS RN |
496879-84-6 |
Source
|
Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.